5-(o-Tolyl)nicotinaldehyde

Description

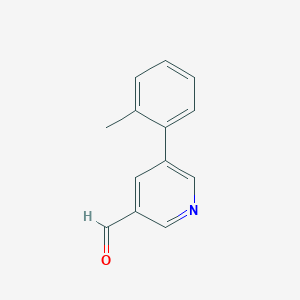

Structure

3D Structure

Properties

IUPAC Name |

5-(2-methylphenyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-10-4-2-3-5-13(10)12-6-11(9-15)7-14-8-12/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STPWPRJGLDAHDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CN=CC(=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646996 | |

| Record name | 5-(2-Methylphenyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887973-89-9 | |

| Record name | 5-(2-Methylphenyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(o-Tolyl)nicotinaldehyde CAS number and chemical properties

An In-Depth Technical Guide to 5-(o-Tolyl)nicotinaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-(o-Tolyl)nicotinaldehyde, a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. We will delve into its chemical identity, physicochemical properties, synthetic pathways, and its role as a versatile intermediate in the development of novel therapeutic agents. This document is intended to serve as a foundational resource, synthesizing established chemical principles with practical insights for laboratory application.

Core Compound Identification and Properties

5-(o-Tolyl)nicotinaldehyde, systematically named 5-(2-methylphenyl)pyridine-3-carbaldehyde, belongs to a class of substituted pyridines. The structure features a pyridine ring substituted at the 5-position with an ortho-tolyl group and at the 3-position with a formyl (aldehyde) group. This unique arrangement of a hydrogen-bond accepting pyridine nitrogen, a lipophilic tolyl moiety, and a reactive aldehyde handle makes it a valuable scaffold in drug design.

While a specific CAS Number for the ortho isomer is not readily found in common chemical databases, the closely related para-isomer, 5-(p-Tolyl)nicotinaldehyde, is identified by CAS Number 229008-16-6 .[1] Researchers should exercise diligence in sourcing and characterization.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NO | [2][3][4] |

| Molecular Weight | 197.23 g/mol | [2][3] |

| Appearance | Expected to be a solid or high-boiling liquid at room temperature. | Inferred from parent compound Nicotinaldehyde[5][6] |

| SMILES | O=Cc1cncc(c1)c2ccccc2C | |

| InChIKey | Inferred from structure | |

| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. |

Physicochemical and Spectroscopic Profile

The structural features of 5-(o-Tolyl)nicotinaldehyde give rise to a predictable spectroscopic signature, which is crucial for its identification and characterization.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the aldehyde proton (a singlet around δ 9.5-10.5 ppm), aromatic protons on both the pyridine and tolyl rings (in the δ 7.0-8.5 ppm region), and a singlet for the methyl protons of the tolyl group (around δ 2.0-2.5 ppm).

-

¹³C NMR Spectroscopy : The carbon NMR would feature a signal for the aldehyde carbonyl carbon at the downfield end of the spectrum (δ > 190 ppm), along with a series of signals in the aromatic region (δ 120-160 ppm) and a signal for the methyl carbon (around δ 20 ppm).

-

Infrared (IR) Spectroscopy : The IR spectrum provides key functional group information. A strong, sharp absorption band between 1680-1715 cm⁻¹ is characteristic of the C=O stretch of the aromatic aldehyde.[7] Additionally, C-H stretching vibrations for the aromatic rings are expected between 3000 and 3100 cm⁻¹.[7]

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing an accurate mass measurement of the molecular ion [M+H]⁺ at approximately m/z 198.0913.[4][8] The fragmentation pattern would likely involve the loss of the carbonyl group.[9]

Synthesis and Reactivity: A Versatile Chemical Hub

The synthesis of 5-(o-Tolyl)nicotinaldehyde is most efficiently achieved through modern cross-coupling methodologies, primarily the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of pharmaceutical synthesis.

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The preferred synthetic route involves the palladium-catalyzed coupling of a halogenated pyridine precursor, such as 5-bromonicotinaldehyde, with o-tolylboronic acid. This method offers high yields and functional group tolerance.

Caption: Proposed Suzuki-Miyaura synthesis of 5-(o-Tolyl)nicotinaldehyde.

Core Reactivity: The Aldehyde as a Synthetic Linchpin

The aldehyde functional group is the primary site of reactivity, serving as an entry point for a wide array of chemical transformations. This versatility allows for the generation of diverse libraries of compounds for biological screening.[10]

-

Reduction to Alcohol : The aldehyde can be selectively reduced to the corresponding primary alcohol, [5-(o-tolyl)pyridin-3-yl]methanol, using mild reducing agents like sodium borohydride (NaBH₄). This alcohol is a key intermediate for etherification and esterification reactions.[10]

-

Oxidation to Carboxylic Acid : Oxidation of the aldehyde yields 5-(o-tolyl)nicotinic acid, a precursor for the synthesis of amides and esters, which are common motifs in drug molecules.

-

Carbon-Carbon Bond Formation : The aldehyde is an excellent substrate for reactions that extend the carbon framework, such as the Wittig reaction to form alkenes or the Knoevenagel condensation.[11]

Caption: Key synthetic transformations of the aldehyde group.

Relevance in Drug Discovery and Medicinal Chemistry

The 5-(o-Tolyl)nicotinaldehyde scaffold is of high interest to medicinal chemists for several reasons:

-

Privileged Structural Motifs : Both pyridine and substituted phenyl rings are considered "privileged scaffolds" in drug discovery, appearing frequently in FDA-approved drugs.[12] They offer a rigid framework for orienting functional groups for optimal interaction with biological targets.

-

Versatile Intermediate : As detailed above, the aldehyde group is a gateway to a multitude of other functionalities, enabling the rapid synthesis of diverse compound libraries. This is a critical strategy in the early phases of drug discovery for identifying hit and lead compounds.[]

-

Bioisosteric Potential : The tolyl group can be modified (e.g., by changing the methyl position or adding other substituents) to fine-tune steric and electronic properties, which can modulate a compound's potency, selectivity, and pharmacokinetic (ADME) profile.[14]

-

Proven Biological Activity of Related Scaffolds : Compounds containing similar tolyl-heterocycle structures have demonstrated significant biological activity. For instance, pyrazole derivatives with a tolyl group have shown potent antiproliferative activity against various cancer cell lines.[15][16] Furthermore, 8-(o-tolyl)quinazoline derivatives have been successfully developed as small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint pathway, a major target in cancer immunotherapy.[17]

Exemplar Experimental Protocols

The following protocols are provided as illustrative examples based on established chemical transformations. Researchers should adapt these procedures based on specific laboratory conditions and safety assessments.

Protocol 1: Synthesis of 5-(o-Tolyl)nicotinaldehyde via Suzuki-Miyaura Coupling

-

Objective : To synthesize the title compound from commercially available starting materials.

-

Methodology :

-

To a round-bottom flask, add 5-bromonicotinaldehyde (1.0 eq), o-tolylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).

-

Add a degassed solvent mixture of THF and water (e.g., 4:1 ratio).

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.04 eq).

-

Heat the reaction mixture to reflux (e.g., 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure 5-(o-Tolyl)nicotinaldehyde.

-

Protocol 2: Reduction of 5-(o-Tolyl)nicotinaldehyde to [5-(o-Tolyl)pyridin-3-yl]methanol

-

Objective : To convert the aldehyde into the corresponding primary alcohol.[10]

-

Methodology :

-

Dissolve 5-(o-Tolyl)nicotinaldehyde (1.0 eq) in methanol in a round-bottom flask.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains low.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude alcohol, which can be purified by chromatography if necessary.

-

Conclusion

5-(o-Tolyl)nicotinaldehyde represents a strategically important building block for drug discovery and organic synthesis. Its synthesis is accessible through robust cross-coupling methods, and its aldehyde functionality provides a versatile handle for constructing a wide range of more complex molecular architectures. The prevalence of its core structural motifs in biologically active compounds underscores its potential for the development of novel therapeutics, particularly in oncology and immunology. This guide serves as a foundational resource for scientists aiming to leverage the unique chemical properties of this compound in their research endeavors.

References

-

PubChemLite. 6-(o-tolyl)nicotinaldehyde (C13H11NO). Available from: [Link]

-

MDPI. 5-(9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-1,4-methanocarbazol-6-yl)thiophene-2-carbaldehyde. Available from: [Link]

-

Indian Academy of Sciences. One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information For - The Royal Society of Chemistry. Available from: [Link]

-

National Center for Biotechnology Information. Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists. Available from: [Link]

-

ResearchGate. IR spectrum of bulk 5-o-tolyl-2-pentene (OTP) Figs. 2a-c show the IR.... Available from: [Link]

-

Wikipedia. Pyridine-3-carbaldehyde. Available from: [Link]

-

Chemsrc. Nicotinaldehyde | CAS#:500-22-1. Available from: [Link]

-

ResearchGate. Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. Available from: [Link]

-

ScienceDirect. Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. Available from: [Link]

-

Pharmacologyonline. Pharmacophore Designing, ADME-Tox Prediction and Synthesis of Some New Chalconesemicarbazones. Available from: [Link]

-

PubChemLite. 6-(p-tolyl)nicotinaldehyde (C13H11NO). Available from: [Link]

-

NIST WebBook. 2-Pyridinecarboxaldehyde. Available from: [Link]

-

Open Access LMU. Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). Available from: [Link]

Sources

- 1. 5-(P-tolyl)nicotinaldehyde | 229008-16-6 [sigmaaldrich.cn]

- 2. 1620570-37-7|5-(o-Tolyl)picolinaldehyde|BLD Pharm [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. PubChemLite - 6-(o-tolyl)nicotinaldehyde (C13H11NO) [pubchemlite.lcsb.uni.lu]

- 5. Pyridine-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 6. Nicotinaldehyde | CAS#:500-22-1 | Chemsrc [chemsrc.com]

- 7. researchgate.net [researchgate.net]

- 8. PubChemLite - 6-(p-tolyl)nicotinaldehyde (C13H11NO) [pubchemlite.lcsb.uni.lu]

- 9. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 5-(9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-1,4-methanocarbazol-6-yl)thiophene-2-carbaldehyde [mdpi.com]

- 12. ias.ac.in [ias.ac.in]

- 14. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 15. researchgate.net [researchgate.net]

- 16. repository.bilkent.edu.tr [repository.bilkent.edu.tr]

- 17. Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and formula of 5-(o-Tolyl)nicotinaldehyde

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-(o-Tolyl)nicotinaldehyde

Part 1: Executive Summary & Core Identity

5-(o-Tolyl)nicotinaldehyde (also known as 5-(2-methylphenyl)pyridine-3-carbaldehyde) represents a critical biaryl pyridine scaffold in medicinal chemistry. As a functionalized heterocyclic intermediate, it serves as a precursor for complex pharmaceutical agents, including kinase inhibitors (e.g., p38 MAP kinase) and integrin antagonists. Its structural uniqueness lies in the ortho-methyl group on the phenyl ring, which introduces specific steric constraints (atropisomerism potential) that can influence the binding affinity and selectivity of downstream clinical candidates.

Physicochemical Specifications

| Property | Value |

| Chemical Name | 5-(2-methylphenyl)pyridine-3-carbaldehyde |

| Common Name | 5-(o-Tolyl)nicotinaldehyde |

| Molecular Formula | C₁₃H₁₁NO |

| Molecular Weight | 197.23 g/mol |

| Exact Mass | 197.0841 |

| CAS Number (Isomer Ref) | Note: Isomeric with 5-(p-Tolyl)nicotinaldehyde (CAS 229008-16-6) |

| Physical State | Solid (typically off-white to pale yellow) |

| Solubility | Soluble in DMSO, DCM, Methanol; Sparingly soluble in water |

| LogP (Predicted) | ~2.8 - 3.1 |

Part 2: Structural Analysis & Molecular Geometry

The molecule consists of a central pyridine ring substituted at the 3-position with a reactive aldehyde group and at the 5-position with an o-tolyl group. The steric bulk of the ortho-methyl group forces the phenyl ring to twist out of coplanarity with the pyridine ring, creating a non-planar conformation. This "twist" is a critical design feature for disrupting pi-stacking in biological targets and improving solubility compared to planar analogs.

Figure 1: Structural Logic & Connectivity

Caption: Structural decomposition showing the steric influence of the o-tolyl group on the pyridine core.

Part 3: Synthetic Methodology (Field-Proven Protocol)

The most reliable route to 5-(o-Tolyl)nicotinaldehyde is via Suzuki-Miyaura cross-coupling . This method offers high chemoselectivity, tolerating the aldehyde functionality without the need for protecting groups.

Retrosynthetic Analysis

-

Target: 5-(o-Tolyl)nicotinaldehyde

-

Disconnection: C5–C1' Biaryl Bond

-

Precursors: 5-Bromonicotinaldehyde + o-Tolylboronic acid[1][2]

Experimental Protocol

Reagents:

-

Substrate: 5-Bromonicotinaldehyde (1.0 eq)

-

Coupling Partner: 2-Methylphenylboronic acid (o-Tolylboronic acid) (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂[1][2][3]·CH₂Cl₂ (0.05 eq) or Pd(PPh₃)₄ (0.05 eq)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 – 3.0 eq)

-

Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Workflow:

-

Inertion: Charge a reaction vessel (microwave vial or round-bottom flask) with 5-bromonicotinaldehyde, o-tolylboronic acid, and K₂CO₃. Evacuate and backfill with Nitrogen (N₂) or Argon three times.

-

Solvation: Add degassed 1,4-Dioxane/Water mixture.

-

Catalysis: Add the Palladium catalyst under a positive stream of inert gas.

-

Reaction:

-

Thermal: Heat to 90°C for 12–16 hours.

-

Microwave: Irradiate at 100–110°C for 30–60 minutes (preferred for screening).

-

-

Work-up: Cool to room temperature. Filter through a pad of Celite to remove Palladium residues. Wash the pad with Ethyl Acetate (EtOAc).

-

Extraction: Dilute filtrate with water and extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify via Flash Column Chromatography (SiO₂).

-

Eluent: Hexanes/EtOAc gradient (typically 0-30% EtOAc).

-

Observation: The product usually elutes after the debrominated byproduct (nicotinaldehyde) and before the homocoupled biaryl.

-

Figure 2: Synthetic Pathway (Suzuki-Miyaura Coupling)

Caption: Catalytic cycle for the synthesis of the target biaryl aldehyde.

Part 4: Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following analytical signals must be verified.

-

¹H NMR (CDCl₃, 400 MHz):

-

Aldehyde (-CHO): Singlet at ~10.1 ppm.

-

Pyridine Protons:

-

H2 (between N and CHO): ~9.0–9.1 ppm (doublet or singlet).

-

H6 (adjacent to N): ~8.8 ppm.

-

H4 (between CHO and Tolyl): ~8.2 ppm.

-

-

Tolyl Protons: Multiplet at 7.2–7.4 ppm (4H, aromatic).

-

Methyl Group: Singlet at ~2.3 ppm (3H).

-

-

Mass Spectrometry (ESI-MS):

-

[M+H]⁺: Observed peak at m/z 198.2.

-

Part 5: Applications in Drug Discovery

5-(o-Tolyl)nicotinaldehyde is not merely an endpoint but a versatile "divergent intermediate."

-

Reductive Amination: The aldehyde group is a prime handle for reductive amination to generate secondary amines, a common motif in GPCR ligands .

-

HWE/Wittig Olefination: Reaction with phosphonates yields vinyl-pyridine derivatives, often used as Michael acceptors in covalent kinase inhibitors .

-

Heterocycle Formation: Condensation with hydrazines or amidines can build fused ring systems (e.g., pyrido[2,3-d]pyrimidines) found in oncology targets (e.g., PI3K inhibitors).

References

- Google Patents. (2021). US11174228B2 - Antagonists of human integrin (α4)(β7).

-

Google Patents. (2019).[1] US20190315692A1 - Antagonists of human integrin (alpha4)(beta7).[1] Retrieved from

Sources

- 1. US20190315692A1 - Antagonists of human integrin (alpha4)(beta7) - Google Patents [patents.google.com]

- 2. US11174228B2 - Antagonists of human integrin (α4)(β7) - Google Patents [patents.google.com]

- 3. WO2019200202A1 - Antagonists of human integrin (alpha4)(beta7) - Google Patents [patents.google.com]

Commercial suppliers of 5-(o-Tolyl)nicotinaldehyde for research

Technical Sourcing & Validation of 5-(o-Tolyl)nicotinaldehyde

Executive Summary 5-(o-Tolyl)nicotinaldehyde (systematically: 5-(2-methylphenyl)pyridine-3-carbaldehyde) is a specialized heterocyclic intermediate, primarily utilized in the synthesis of p38 MAP kinase inhibitors and complex biaryl scaffolds. Unlike commodity pyridines, this molecule is frequently categorized as "made-to-order" rather than "in-stock" by major catalog houses. This guide provides a technical roadmap for sourcing, validating, and—if necessary—synthesizing this compound to ensure the integrity of Structure-Activity Relationship (SAR) campaigns.

Part 1: Chemical Identity & Significance[2]

Precise identification is critical when sourcing positional isomers of pyridine. Ambiguity in nomenclature often leads to the purchase of the wrong isomer (e.g., picolinaldehyde vs. nicotinaldehyde).

| Parameter | Technical Specification |

| Systematic Name | 5-(2-methylphenyl)pyridine-3-carbaldehyde |

| Common Name | 5-(o-Tolyl)nicotinaldehyde |

| Molecular Formula | C₁₃H₁₁NO |

| Molecular Weight | 197.23 g/mol |

| Key Functional Groups | Pyridine (heterocycle), Aldehyde (electrophile), o-Tolyl (steric biaryl) |

| SMILES | Cc1ccccc1-c2cncc(C=O)c2 |

| Search Strategy | Use SMILES or InChI for database searches (SciFinder/Reaxys) as CAS numbers vary by vendor for non-commodity isomers.[1][2][3] |

SAR Context: The o-tolyl group introduces significant steric twist (atropisomerism potential) relative to the pyridine ring, influencing binding pocket fit in kinase domains. The C-3 aldehyde serves as a versatile handle for reductive aminations or Horner-Wadsworth-Emmons olefinations.

Part 2: The Sourcing Landscape

Due to the specific substitution pattern, this compound is rarely held in bulk inventory. Sourcing follows a tiered probability model.

Sourcing Decision Matrix (DOT Visualization)

Figure 1: Strategic decision tree for sourcing non-commodity heterocyclic intermediates.

Supplier Categories

-

Tier 1: High-Probability Stock (Catalog)

-

Vendors:Combi-Blocks , Enamine , Fluorochem .

-

Strategy: These vendors specialize in pyridine building blocks. Search by structure, not just name.

-

Red Flag: If the lead time is "2-3 weeks," they are synthesizing it on demand.

-

-

Tier 2: Aggregators (Procurement)

-

Vendors:MolPort , eMolecules , Sigma-Aldrich (Marketplace) .

-

Strategy: Use these platforms to check global inventory visibility. Note that pricing often includes a markup.

-

-

Tier 3: Custom Synthesis Services

-

Vendors:WuXi AppTec , Pharmablock , Syngene .

-

Use Case: Required for multi-gram to kilogram scale-up.

-

Part 3: Quality Control & Validation Protocols

Commercial samples of nicotinaldehydes are prone to oxidation.[4] Upon receipt, the material must be validated to ensure the "white powder" has not degraded into the corresponding carboxylic acid.

Validation Workflow

-

Appearance Check:

-

Pass: White to pale yellow solid.

-

Fail: Dark brown/sticky solid (indicates polymerization or extensive oxidation).

-

-

1H NMR Diagnostic (DMSO-d6):

-

Aldehyde Peak: Look for a singlet at ~10.1 ppm .[5]

-

Contaminant Check: A broad singlet at ~13.0 ppm indicates oxidation to 5-(o-tolyl)nicotinic acid.

-

Integration: The ratio of the aldehyde proton (1H) to the methyl group of the tolyl ring (3H, singlet at ~2.3 ppm) must be exactly 1:3.

-

-

LC-MS Purity:

-

Run a standard gradient (Water/Acetonitrile + 0.1% Formic Acid).

-

Target Mass: [M+H]+ = 198.2.

-

Hydrate Formation: Aldehydes in aqueous mobile phases may show a hydrate peak [M+H2O+H]+ = 216.2. Do not mistake this for an impurity.

-

Part 4: The "Make vs. Buy" Protocol (In-House Synthesis)

If commercial lead times are unacceptable, this molecule can be synthesized in a single step using a Suzuki-Miyaura cross-coupling. This protocol is robust and self-validating.

Reaction Pathway (DOT Visualization)

Figure 2: One-step synthesis via Suzuki-Miyaura coupling using commodity starting materials.

Step-by-Step Methodology

Reagents:

-

5-Bromo-3-pyridinecarboxaldehyde (1.0 equiv)

-

2-Methylphenylboronic acid (1.2 equiv)

-

Pd(dppf)Cl₂[6]·CH₂Cl₂ (0.05 equiv) – Preferred for steric bulk tolerance.

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)[6]

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

-

Setup: In a round-bottom flask equipped with a condenser, charge the bromide, boronic acid, and base.

-

Degassing: Add the solvent mixture. Sparge with Nitrogen or Argon for 15 minutes. Critical: Oxygen poisons the Pd catalyst.

-

Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst quickly under inert flow.

-

Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water. Dry the organic layer over Na₂SO₄.

-

Purification: Concentrate and purify via flash chromatography (Silica gel, gradient 0-40% EtOAc in Hexanes).

Why this works: The electron-deficient pyridine ring facilitates oxidative addition, while the o-tolyl boronic acid is nucleophilic enough to overcome the steric hindrance at the ortho position.

Part 5: Handling & Stability[1]

-

Storage: Store at -20°C under Argon. Aldehydes are electrophilic and prone to autoxidation.

-

Reactivity: Avoid storing in methanol/ethanol for long periods without base, as hemiacetals may form reversibly, complicating NMR interpretation.

References

-

Suzuki-Miyaura Coupling Mechanics: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Pyridine Synthesis & Sourcing: Combi-Blocks Catalog Entry for Pyridine Intermediates. Combi-Blocks Inc.Link

-

Boronic Acid Stability: Hall, D. G. (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. Link

-

Starting Material Verification: PubChem Compound Summary for 5-Bromonicotinaldehyde (CAS 113118-81-3). Link

Sources

A Technical Guide to the Synthesis, Characterization, and Reactivity of 5-(o-Tolyl) and 6-(o-Tolyl) Nicotinaldehyde Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted nicotinaldehydes are pivotal building blocks in the synthesis of a diverse range of biologically active molecules and functional materials. The precise positioning of substituents on the pyridine ring can dramatically influence the physicochemical properties and reactivity of these compounds, thereby impacting their utility in various applications. This in-depth technical guide provides a comparative analysis of two constitutional isomers: 5-(o-Tolyl)nicotinaldehyde and 6-(o-Tolyl)nicotinaldehyde. We will explore their synthesis, spectroscopic characterization, and differential reactivity, offering insights into the profound effects of substituent placement on the chemical behavior of these valuable synthetic intermediates.

Introduction: The Significance of Positional Isomerism in Substituted Nicotinaldehydes

Nicotinaldehyde, or pyridine-3-carbaldehyde, serves as a versatile scaffold in medicinal chemistry and materials science.[1] Functionalization of the pyridine ring allows for the fine-tuning of electronic properties, steric profiles, and biological activities. The introduction of an aryl group, such as an o-tolyl moiety, at different positions on the pyridine ring gives rise to isomers with distinct chemical personalities.

The key distinction between 5-(o-tolyl) and 6-(o-tolyl) nicotinaldehyde lies in the proximity of the bulky o-tolyl group to the pyridine nitrogen and the aldehyde functionality. This seemingly subtle difference has significant implications for:

-

Steric Hindrance: The o-tolyl group at the 6-position is expected to exert a greater steric effect due to its proximity to the nitrogen atom, influencing reaction kinetics and conformational preferences.[2]

-

Electronic Effects: The position of the tolyl group can modulate the electron density of the pyridine ring and the electrophilicity of the aldehyde's carbonyl carbon.[3]

-

Reactivity: These steric and electronic differences will manifest in the reactivity of both the pyridine ring and the aldehyde group in various chemical transformations.

This guide will systematically dissect these differences, providing a comprehensive understanding of each isomer's unique characteristics.

Synthetic Strategies: Accessing the Isomeric Scaffolds

The most versatile and widely employed method for the synthesis of aryl-substituted pyridines is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5][6] This reaction facilitates the formation of a carbon-carbon bond between a halo-pyridine and an organoboron reagent.

General Suzuki-Miyaura Coupling Protocol

The synthesis of both 5-(o-tolyl) and 6-(o-tolyl) nicotinaldehyde can be achieved by coupling the corresponding bromonicotinaldehyde with o-tolylboronic acid.

Reaction Scheme:

Caption: General Suzuki-Miyaura coupling for the synthesis of tolyl-substituted nicotinaldehydes.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reactant Preparation: In a flame-dried Schlenk flask, dissolve the respective bromonicotinaldehyde (1.0 eq.), o-tolylboronic acid (1.2-1.5 eq.), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq.) in a degassed solvent system (e.g., a mixture of toluene and water or 1,4-dioxane and water).

-

Base Addition: Add a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0-3.0 eq.), to the reaction mixture.

-

Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for 4 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Isomer-Specific Considerations

-

For 5-(o-Tolyl)nicotinaldehyde: The starting material would be 5-bromonicotinaldehyde. The reaction is expected to proceed with good yields due to the relatively unhindered nature of the 5-position.

-

For 6-(o-Tolyl)nicotinaldehyde: The starting material would be 6-bromonicotinaldehyde or 6-chloronicotinaldehyde. The steric hindrance from the ortho-methyl group on the tolyl ring and its proximity to the pyridine nitrogen at the 6-position may necessitate the use of more specialized, sterically bulky phosphine ligands (e.g., SPhos, XPhos) to achieve high yields and prevent catalyst deactivation. The reactivity of the halogen at the 6-position generally follows the order I > Br > Cl.[7]

Spectroscopic Characterization: Unraveling the Isomeric Fingerprints

The structural differences between the two isomers can be readily distinguished using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Aldehyde Proton: The aldehyde proton (CHO) in both isomers is expected to appear as a singlet in the downfield region (δ 9.0-10.0 ppm).[1] The electronic environment, and thus the chemical shift, may differ slightly between the two isomers.

-

Aromatic Protons: The protons on the pyridine and tolyl rings will appear in the aromatic region (δ 7.0-8.5 ppm). The splitting patterns will be distinct for each isomer due to the different substitution patterns. In the 6-(o-tolyl) isomer, the proximity of the tolyl group to the pyridine nitrogen may cause a more significant downfield shift for the adjacent pyridine proton compared to the 5-isomer.

-

Methyl Protons: The methyl protons of the tolyl group will appear as a singlet in the upfield region (δ 2.0-2.5 ppm).

¹³C NMR:

-

Carbonyl Carbon: The carbonyl carbon of the aldehyde will be observed in the highly deshielded region of the spectrum (δ 190-215 ppm).[1]

-

Aromatic Carbons: The aromatic carbons will appear in the δ 120-160 ppm range. The chemical shifts will be sensitive to the substitution pattern.

Infrared (IR) Spectroscopy

Both isomers will exhibit characteristic IR absorption bands:

-

C=O Stretch: A strong absorption band in the region of 1680-1740 cm⁻¹ corresponding to the carbonyl stretch of the aldehyde.[8][9] Conjugation with the aromatic system will influence the exact position.

-

C-H Stretch (Aldehyde): Two weak to medium bands around 2700-2800 cm⁻¹ and 2800-2900 cm⁻¹, known as a Fermi doublet, are characteristic of the aldehyde C-H stretch.[8][10]

-

Aromatic C=C and C-H Stretches: Multiple bands in the 1440-1625 cm⁻¹ (C=C) and 3000-3100 cm⁻¹ (C-H) regions.[8]

Mass Spectrometry (MS)

Both isomers will have the same molecular weight and will show a molecular ion peak corresponding to their exact mass. The fragmentation patterns may differ due to the different substitution patterns, potentially allowing for their differentiation.

Table 1: Predicted Spectroscopic Data Comparison

| Feature | 5-(o-Tolyl)nicotinaldehyde | 6-(o-Tolyl)nicotinaldehyde | Rationale for Differences |

| ¹H NMR (Aldehyde H) | ~9.5-10.0 ppm | ~9.5-10.0 ppm | Minor shifts due to different electronic environments. |

| ¹H NMR (Aromatic H) | Distinct splitting patterns | Distinct splitting patterns, potential for greater deshielding of pyridine H adjacent to N | Positional isomerism leads to unique coupling constants. Steric hindrance in the 6-isomer may affect the conformation and through-space interactions. |

| ¹³C NMR (C=O) | ~190-200 ppm | ~190-200 ppm | Subtle shifts reflecting the electronic influence of the tolyl group's position. |

| IR (C=O Stretch) | ~1700-1720 cm⁻¹ | ~1700-1720 cm⁻¹ | The degree of conjugation and electronic effects may cause slight variations in the wavenumber. |

Comparative Reactivity: A Tale of Two Isomers

The differential placement of the o-tolyl group leads to notable differences in the reactivity of the aldehyde functionality and the pyridine ring.

Reactivity of the Aldehyde Group

The aldehyde group in both isomers can undergo a variety of classical reactions, including:

-

Oxidation to the corresponding carboxylic acid.

-

Reduction to the primary alcohol.

-

Condensation reactions such as Knoevenagel condensation and Wittig reactions.

-

Imine formation with primary amines.

Workflow for Aldehyde Transformations:

Caption: Common synthetic transformations of the aldehyde group in tolyl-nicotinaldehydes.

Comparative Insights:

The electrophilicity of the carbonyl carbon is a key determinant of its reactivity in nucleophilic addition and condensation reactions. The pyridine nitrogen is electron-withdrawing, and this effect is more pronounced at the 2- and 4-positions. In the case of nicotinaldehyde (3-formylpyridine), the electronic influence is less direct.

-

5-(o-Tolyl)nicotinaldehyde: The tolyl group at the 5-position is meta to the aldehyde and will have a predominantly inductive effect.

-

6-(o-Tolyl)nicotinaldehyde: The tolyl group at the 6-position is para to the aldehyde and can exert both inductive and resonance effects, potentially influencing the reactivity of the aldehyde to a greater extent. However, the significant steric hindrance from the ortho-tolyl group at the 6-position, adjacent to the pyridine nitrogen, is likely the dominant factor.[11][12] This steric bulk can hinder the approach of nucleophiles to the aldehyde carbonyl, potentially leading to slower reaction rates compared to the 5-isomer.

Reactivity of the Pyridine Ring

The pyridine ring is generally less susceptible to electrophilic aromatic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom. Conversely, it is more prone to nucleophilic aromatic substitution, especially at the 2- and 4-positions.[13]

-

Nucleophilicity of the Pyridine Nitrogen: The steric hindrance of the o-tolyl group at the 6-position will significantly impede reactions involving the pyridine nitrogen, such as N-alkylation or the formation of pyridinium ylides.[14] The 5-isomer, with its less encumbered nitrogen, will be more amenable to such transformations.

-

Electrophilic Substitution: While generally disfavored, any electrophilic substitution would be directed by the existing substituents. The electron-donating nature of the tolyl group and the directing effect of the aldehyde would lead to complex regiochemical outcomes.

-

Nucleophilic Substitution: The 6-position of the pyridine ring is activated towards nucleophilic attack. Therefore, if a leaving group were present at this position, it would be more readily displaced than a similar group at the 5-position.

Potential Applications and Future Directions

The distinct steric and electronic profiles of these isomers make them suitable for different applications in drug discovery and materials science.

-

5-(o-Tolyl)nicotinaldehyde: With its more accessible pyridine nitrogen and aldehyde functionality, this isomer may be a preferred building block for synthesizing ligands for metal complexes or for constructing molecules where interactions with the nitrogen atom are crucial for biological activity.[15]

-

6-(o-Tolyl)nicotinaldehyde: The sterically hindered nature of this isomer could be exploited to create conformationally restricted molecules, which can be advantageous in designing selective enzyme inhibitors or receptor ligands where a specific geometry is required for binding.[16] The hindered rotation around the aryl-pyridine bond could also lead to atropisomerism, a feature of interest in chiral ligand design.

Conclusion

The positional isomerism of the o-tolyl group in 5- and 6-(o-tolyl)nicotinaldehyde has a profound impact on their synthesis, spectroscopic properties, and chemical reactivity. The greater steric hindrance in the 6-isomer is a key differentiating feature, influencing both the synthetic accessibility and the reactivity of the molecule. A thorough understanding of these differences is essential for researchers to effectively utilize these versatile building blocks in the design and synthesis of novel chemical entities with tailored properties.

References

-

Kinetics and mechanism of replacement of chloride ion in trans-chloro-(o-tolyl)bis(triethylphosphine)platinum(II) by substituted pyridine compounds: influence of the basicity and steric hindrance of the pyridines on their reactivity towards the reaction intermediate. Journal of the Chemical Society, Dalton Transactions. [Link]

-

NMR conformational analysis of p-tolyl furanopyrimidine 2'-deoxyribonucleoside and crystal structure of its 3',5'-di-O-acetyl derivative. PubMed. [Link]

-

Highly efficient Suzuki coupling using moderately bulky tolylphosphine ligands. University of Liverpool IT Services. [Link]

- Chapter 5: Pyridine and its Deriv

-

Pyridine modifications regulate the electronics and reactivity of Fe-pyridinophane complexes. PubMed. [Link]

- Suzuki Coupling. Source Not Specified.

-

Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. PubMed. [Link]

-

6-Tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues: synthesis, characterization, MO calculation, and antibacterial activity. PubMed. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

2-(o-Tolyl) Pyridine as Ligand Improves the Efficiency in Ketone Directed ortho-Arylation. ResearchGate. [Link]

-

Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. PubMed. [Link]

-

IR & NMR Table. Scribd. [Link]

-

6-Tosyl-4,5,6,7-Tetrahydrothieno[2,3-c]Pyridine-3-Carboxamide Analogues: Synthesis, Characterization, MO Calculation, and Antibacterial Activity. ResearchGate. [Link]

-

Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions. [Link]

-

The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]

-

Side-Chain Reactions of Substituted Pyridines. Pearson. [Link]

-

Suzuki reaction. Wikipedia. [Link]

-

Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry. [Link]

-

Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions. [Link]

-

Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands. PMC. [Link]

-

One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences. [Link]

-

Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. PMC. [Link]

- IR NMR Chart New. Source Not Specified.

-

Organic Chemistry Ir And Nmr Cheat Sheet. Sema. [Link]

-

Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. [Link]

-

SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. [Link]

-

Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. MDPI. [Link]

-

NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. PMC. [Link]

-

19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

Efficient Synthesis and Characterization of 6-substituted-N-p-tolyl-imidazo[1,2- a]pyridine-8-carboxamide: A Promising Scaffold for Drug Development. Bentham Science Publisher. [Link]

-

19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. [Link]

-

Synthesis, Conformational Analysis and Antitumor Activity of the Naturally Occurring Antimicrobial Medium-Length Peptaibol Pentadecaibin and Spin-Labeled Analogs Thereof. MDPI. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Kinetics and mechanism of replacement of chloride ion in trans-chloro-(o-tolyl)bis(triethylphosphine)platinum(II) by substituted pyridine compounds: influence of the basicity and steric hindrance of the pyridines on their reactivity towards the reaction intermediate - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. scribd.com [scribd.com]

- 9. community.wvu.edu [community.wvu.edu]

- 10. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. eurekaselect.com [eurekaselect.com]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 5-(o-Tolyl)nicotinaldehyde via Suzuki-Miyaura Coupling

Introduction: The Strategic Importance of 5-Aryl Nicotinaldehydes

The 5-aryl nicotinaldehyde scaffold is a privileged structural motif in modern medicinal chemistry. Its derivatives are integral components of numerous biologically active compounds, including kinase inhibitors and antimicrobial agents.[1] The ability to efficiently synthesize these structures is paramount for structure-activity relationship (SAR) studies and the development of novel therapeutics.[2][3]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, a discovery for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry.[4][5][6] Its widespread adoption in both academic and industrial settings is due to its mild reaction conditions, remarkable tolerance of various functional groups, and the general stability and low toxicity of its organoboron reagents.[7][8][9]

This document provides an in-depth guide and a field-proven protocol for the synthesis of 5-(o-Tolyl)nicotinaldehyde from 5-bromonicotinaldehyde and o-tolylboronic acid. We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind the selection of reagents and conditions, and provide a step-by-step methodology designed for reproducibility and high yield.

Reaction Principle: Unpacking the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction facilitates the cross-coupling of an organoboron species (in this case, o-tolylboronic acid) with an organic halide (5-bromonicotinaldehyde) using a palladium catalyst.[10][11] The transformation is driven by a catalytic cycle comprising three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][12][13]

-

Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which inserts itself into the carbon-bromine bond of the 5-bromonicotinaldehyde. This step oxidizes the catalyst from Pd(0) to a Pd(II) intermediate.[5][10]

-

Transmetalation : This is the crucial bond-forming step where the organic moiety is transferred from the boron atom to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base.[14][15][16] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which readily transfers its aryl group (o-tolyl) to the Pd(II) complex, displacing the halide.[17][18]

-

Reductive Elimination : In the final step, the two organic groups (the nicotinaldehyde and tolyl moieties) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond in the product, 5-(o-Tolyl)nicotinaldehyde. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5][10]

Caption: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Detailed Experimental Protocol

This protocol is optimized for the gram-scale synthesis of 5-(o-Tolyl)nicotinaldehyde, focusing on procedural robustness and high yield.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 5-Bromonicotinaldehyde | ≥97% | Commercially Available | Starting electrophile.[1] |

| o-Tolylboronic acid | ≥97% | Commercially Available | Nucleophilic coupling partner. |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | ≥99% | Commercially Available | Pd(0) catalyst precursor. |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Base for boronic acid activation.[18] |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Organic solvent.[19] |

| Deionized Water | N/A | In-house | Co-solvent. |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | Extraction solvent. |

| Hexanes | ACS Grade | Commercially Available | Chromatography eluent. |

| Brine (Saturated NaCl solution) | N/A | Prepared in-house | Used in aqueous workup. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Commercially Available | Drying agent. |

| Silica Gel | 230-400 mesh | Commercially Available | Stationary phase for chromatography. |

| Nitrogen (N₂) or Argon (Ar) | High Purity | Gas Cylinder | Inert gas. |

Equipment

-

Two-neck round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Inert gas line (N₂ or Ar) with bubbler

-

Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)

-

Rotary evaporator

-

Flash chromatography setup

-

Thin-Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Procedure

Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.

-

Reaction Setup: Assemble a two-neck round-bottom flask with a magnetic stir bar and a reflux condenser. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon. Maintain an inert atmosphere throughout the reaction.

-

Charge Reagents: To the flask, add 5-bromonicotinaldehyde (1.0 eq.), o-tolylboronic acid (1.3 eq.), and finely ground anhydrous potassium carbonate (2.5 eq.).

-

Solvent Addition and Degassing: Add 1,4-dioxane and deionized water in a 4:1 ratio (v/v) to achieve a substrate concentration of approximately 0.2 M. It is critical to degas the solvent mixture thoroughly to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[4][20] This can be achieved by bubbling nitrogen or argon through the mixture for 15-20 minutes or by using three freeze-pump-thaw cycles.

-

Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 eq.) to the stirring reaction mixture. The mixture may change color upon catalyst addition.

-

Reaction: Heat the reaction mixture to 90 °C using a pre-heated heating mantle. Stir vigorously for 4-6 hours.

-

Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The disappearance of the starting 5-bromonicotinaldehyde spot indicates completion.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate.

-

Extraction: Transfer the mixture to a separatory funnel. Wash sequentially with water (2x) and brine (1x). The aqueous washes remove the inorganic base and boron byproducts.[21]

-

Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel.[21][22] Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 20% EtOAc) to isolate the pure 5-(o-Tolyl)nicotinaldehyde.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. Store the final product, a solid, in a cool, dark place.

Quantitative Data and Expected Outcome

The following table outlines the stoichiometry and expected yield for a typical reaction. Yields are highly dependent on the precise reaction conditions and purity of reagents.[1][18]

| Component | M.W. ( g/mol ) | Equivalents | Amount |

| 5-Bromonicotinaldehyde | 186.01 | 1.0 | 1.00 g |

| o-Tolylboronic acid | 135.96 | 1.3 | 0.99 g |

| K₂CO₃ | 138.21 | 2.5 | 1.86 g |

| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.19 g |

| Product: 5-(o-Tolyl)nicotinaldehyde | 197.23 | - | Expected Yield: 75-88% |

Expert Discussion: The "Why" Behind the Protocol

-

Catalyst System: While many modern ligands exist, Pd(PPh₃)₄ is a reliable and commercially available Pd(0) source that is highly effective for the coupling of aryl bromides.[2][7] Its four phosphine ligands provide a stable complex that readily enters the catalytic cycle. For more challenging couplings (e.g., with aryl chlorides), more electron-rich and bulky ligands like SPhos or XPhos might be required to facilitate the oxidative addition step.[23][24]

-

Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃ or K₃PO₄ are generally preferred over organic bases for this type of transformation.[18][24] They are effective at forming the active boronate species required for transmetalation and are easily removed during the aqueous work-up. The strength of the base can influence reaction rates; stronger bases like K₃PO₄ may accelerate the reaction but can also promote side reactions if sensitive functional groups are present.[14]

-

Solvent System: A biphasic or aqueous-organic solvent system is standard for Suzuki couplings.[19] Polar aprotic solvents like 1,4-dioxane or THF are excellent at dissolving the organic substrates and the palladium complex.[20][25] The addition of water is crucial for dissolving the inorganic base, thereby creating the necessary interface for the activation of the boronic acid.[20][26] The quality of the solvent is paramount, as impurities can poison the catalyst.[27]

-

Troubleshooting Common Issues:

-

Low Yield: Often caused by inefficient degassing (leading to catalyst deactivation), impure reagents, or sub-optimal temperature. Ensure all reagents are pure and the system is rigorously kept under an inert atmosphere.

-

Protodeborylation: A common side reaction where the boronic acid is replaced by a hydrogen atom.[4] This can be minimized by using a slight excess of the boronic acid and ensuring efficient stirring and heating to favor the cross-coupling pathway.

-

Homo-coupling: The formation of bi-aryl products from the coupling of two identical starting materials (e.g., o,o'-bitolyl). This is often more prevalent when using a Pd(II) precatalyst that requires an initial reduction step. Using a Pd(0) source like Pd(PPh₃)₄ can mitigate this issue.[4]

-

References

- Vertex AI Search. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

- Chemistry LibreTexts. Suzuki-Miyaura Coupling.

- BenchChem. Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products.

- ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.

- BenchChem. Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid.

- PMC. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.

- Organic Chemistry Portal. Suzuki Coupling.

- Wikipedia. Suzuki reaction.

- Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.

- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.

- BenchChem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.

- HEIA-FR. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions.

- ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions.

- ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction.

- White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions.

- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

- PubMed. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction.

- PMC. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.

- PMC. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents.

- ACS Publications. Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process.

- Reddit. Suzuki purification problem.

- ACS Publications. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.

- Andrew G Myers Research Group. The Suzuki Reaction.

- SciSpace. Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst.

- Organic Chemistry Research. A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts.

- University of Cambridge. An Enantioselective Suzuki-Miyaura Coupling to Form Axially Chiral Bi- phenols.

- BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.

- ResearchGate. Br vs. TsO Chemoselective Suzuki–Miyaura Cross‐Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5‐Trisubstituted Pyridines.

- PMC. Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory.

- ResearchGate. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens OPEN.

- PMC. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens.

- MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.

- ResearchGate. Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids a.

- BenchChem. 5-Bromonicotinaldehyde: A Versatile Scaffold for Innovations in Medicinal Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry | MDPI [mdpi.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts [orgchemres.org]

- 7. thieme-connect.com [thieme-connect.com]

- 8. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. chemrxiv.org [chemrxiv.org]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Suzuki Coupling [organic-chemistry.org]

- 18. benchchem.com [benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. arodes.hes-so.ch [arodes.hes-so.ch]

- 21. benchchem.com [benchchem.com]

- 22. reddit.com [reddit.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 26. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 27. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]

Application Notes and Protocols for Utilizing 5-(o-Tolyl)nicotinaldehyde as a Scaffold in Drug Discovery

Introduction: The Strategic Value of the 5-(o-Tolyl)nicotinaldehyde Scaffold

The pyridine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of FDA-approved drugs.[1][2][3][4] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and capacity for diverse functionalization make it an ideal core for interacting with a wide range of biological targets.[3][5] Within this class, the 5-(o-Tolyl)nicotinaldehyde scaffold presents a particularly compelling, yet underexplored, framework for novel drug discovery.

This biaryl structure combines the established pharmacophoric features of the pyridine ring with the conformational influence of an ortho-substituted tolyl group. This substitution introduces a controlled steric hindrance that can dictate the molecule's three-dimensional presentation to a target protein, potentially leading to enhanced selectivity and potency. The aldehyde functionality at the 3-position serves as a versatile chemical handle, a gateway for a multitude of chemical transformations to build diverse compound libraries for structure-activity relationship (SAR) studies.[6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and derivatization of the 5-(o-Tolyl)nicotinaldehyde scaffold. We will detail robust protocols for its construction and subsequent functionalization, and discuss its application in building focused libraries for hit-to-lead optimization.

Core Scaffold Synthesis: Suzuki-Miyaura Cross-Coupling

The most efficient and versatile method for constructing the 5-aryl-nicotinaldehyde backbone is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7] This reaction forms the crucial carbon-carbon bond between the pyridine and tolyl rings with high efficiency and excellent functional group tolerance. The general strategy involves coupling a halogenated nicotinaldehyde, such as 5-bromonicotinaldehyde, with o-tolylboronic acid.

Caption: Synthesis of the core scaffold via Suzuki-Miyaura coupling.

Protocol 1: Synthesis of 5-(o-Tolyl)nicotinaldehyde

This protocol is a generalized procedure adapted from established methods for the Suzuki-Miyaura coupling of bromopyridine derivatives.[7] Optimization may be required based on specific laboratory conditions and reagent purity.

Materials:

-

5-Bromonicotinaldehyde

-

o-Tolylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

Toluene

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Schlenk flask or similar reaction vessel for inert atmosphere

Procedure:

-

Reaction Setup: In a Schlenk flask, combine 5-Bromonicotinaldehyde (1.0 mmol, 1.0 equiv.), o-tolylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Solvent Addition: Add a degassed 4:1 mixture of toluene and water (10 mL).

-

Inert Atmosphere: Subject the mixture to three freeze-pump-thaw cycles or bubble with argon/nitrogen for 15-20 minutes to ensure an inert atmosphere.

-

Catalyst Addition: Under a positive pressure of argon or nitrogen, add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

-

Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-(o-Tolyl)nicotinaldehyde.

Derivatization of the Aldehyde: Building a Chemical Library

The aldehyde group is a versatile functional group that can be readily transformed into a wide array of other functionalities, enabling the rapid generation of a diverse library of analogs for SAR studies. Below are protocols for three fundamental transformations: Knoevenagel condensation, reductive amination, and the Wittig reaction.

Caption: Workflow for scaffold derivatization and library synthesis.

Protocol 2: Knoevenagel Condensation for α,β-Unsaturated Derivatives

The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde and an active methylene compound, catalyzed by a weak base.[8][9][10] This reaction is ideal for introducing functionalities like nitriles, esters, and carboxylic acids, which can act as key pharmacophoric features.

Materials:

-

5-(o-Tolyl)nicotinaldehyde

-

Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

-

Piperidine (catalyst)

-

Ethanol

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 5-(o-Tolyl)nicotinaldehyde (1.0 mmol, 1.0 equiv.) and the active methylene compound (1.1 mmol, 1.1 equiv.) in ethanol (10 mL).

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol, 0.1 equiv.).

-

Reaction: Stir the mixture at room temperature or gently reflux for 2-8 hours. Monitor the reaction progress by TLC.

-

Isolation: Upon completion, cool the reaction mixture. If a precipitate forms, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

| Active Methylene Compound | Typical Catalyst | Expected Product Class |

| Malononitrile | Piperidine | 2-((5-(o-tolyl)pyridin-3-yl)methylene)malononitrile |

| Ethyl Cyanoacetate | Piperidine | Ethyl 2-cyano-3-(5-(o-tolyl)pyridin-3-yl)acrylate |

| Cyanoacetic Acid | Ammonium Acetate | (E)-2-cyano-3-(5-(o-tolyl)pyridin-3-yl)acrylic acid |

Protocol 3: Reductive Amination for Amine Synthesis

Reductive amination is a highly efficient method for forming C-N bonds and is a cornerstone of medicinal chemistry for synthesizing secondary and tertiary amines.[11][12][13][14] The reaction proceeds via the in-situ formation of an imine, which is then reduced by a mild reducing agent.

Materials:

-

5-(o-Tolyl)nicotinaldehyde

-

Primary or secondary amine (e.g., benzylamine, morpholine)

-

Sodium triacetoxyborohydride [NaBH(OAc)₃]

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (optional, catalytic)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 5-(o-Tolyl)nicotinaldehyde (1.0 mmol, 1.0 equiv.) and the desired amine (1.1 mmol, 1.1 equiv.) in DCE (10 mL).

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation.

-

Reduction: Add sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv.) portion-wise to the stirring solution.

-

Reaction: Continue stirring at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the mixture with dichloromethane or ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to yield the desired amine.

| Amine | Reducing Agent | Expected Product Class |

| Benzylamine | NaBH(OAc)₃ | N-((5-(o-tolyl)pyridin-3-yl)methyl)aniline |

| Morpholine | NaBH(OAc)₃ | 4-((5-(o-tolyl)pyridin-3-yl)methyl)morpholine |

| Aniline | NaBH(OAc)₃ | N-((5-(o-tolyl)pyridin-3-yl)methyl)aniline |

Protocol 4: Wittig Reaction for Alkene Synthesis

The Wittig reaction is a classic and reliable method for converting aldehydes into alkenes with precise control over the double bond's location.[15][16][17][18][19] This allows for the introduction of various substituted vinyl groups, extending the scaffold and exploring new chemical space.

Materials:

-

A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)

-

A strong base (e.g., n-butyllithium (n-BuLi) or potassium tert-butoxide)

-

Anhydrous solvent (e.g., THF, DMSO)

-

5-(o-Tolyl)nicotinaldehyde

Procedure:

-

Ylide Generation:

-

In a flame-dried, two-neck flask under an inert atmosphere (argon or nitrogen), suspend the phosphonium salt (1.1 mmol, 1.1 equiv.) in anhydrous THF (10 mL).

-

Cool the suspension to 0 °C or -78 °C, depending on the base.

-

Slowly add the strong base (e.g., n-BuLi, 1.1 mmol, 1.1 equiv.) dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).

-

Stir the mixture for 30-60 minutes at this temperature.

-

-

Aldehyde Addition:

-

Dissolve 5-(o-Tolyl)nicotinaldehyde (1.0 mmol, 1.0 equiv.) in a small amount of anhydrous THF.

-

Add the aldehyde solution dropwise to the ylide solution at the same low temperature.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor completion by TLC.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The byproduct, triphenylphosphine oxide, can often be partially removed by precipitation from a nonpolar solvent (e.g., hexane). Further purification is achieved by column chromatography.

Application in SAR Studies and Target Identification

The systematic application of the protocols described above allows for the creation of a focused library of 5-(o-Tolyl)nicotinaldehyde derivatives. Each derivative explores a specific modification to the scaffold, allowing for a comprehensive structure-activity relationship (SAR) analysis. By varying the substituents introduced through these reactions, researchers can probe the effects of electronics, sterics, and hydrogen bonding potential on biological activity.

Once a library is synthesized, in silico methods can provide valuable initial insights into potential biological targets.

Caption: Workflow for computational target identification.

-

Reverse Docking: This method screens a single ligand against a large database of protein structures to identify potential binding partners.[20]

-

Pharmacophore Screening: A pharmacophore model can be built from the most active compounds in the library and used to search for proteins that contain a complementary binding site.

-

Chemical Similarity Searching: The structures of novel compounds can be compared to databases of known bioactive molecules to infer potential targets based on the principle that structurally similar molecules often have similar biological activities.[21]

These computational predictions can help prioritize compounds and guide the design of subsequent biological assays, streamlining the early stages of the drug discovery process.[21][22][23][24]

Conclusion

The 5-(o-Tolyl)nicotinaldehyde scaffold represents a rich starting point for medicinal chemistry campaigns. Its strategic design combines the well-validated pyridine core with a conformationally-directing tolyl group and a highly versatile aldehyde handle. The protocols outlined in these application notes provide a robust framework for synthesizing this scaffold and for generating diverse libraries of derivatives. By integrating these synthetic strategies with modern computational approaches, researchers can efficiently explore the chemical space around this promising scaffold and unlock its potential for discovering next-generation therapeutics.

References

-

Jadhav, S. A., & Mane, R. A. (2021). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 11(45), 28243-28266. Available at: [Link]

-

Al-dujailly, M. A., & Al-karagoly, H. K. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4178. Available at: [Link]

-

Krasavin, M., et al. (2014). A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines. ACS Combinatorial Science, 16(8), 424-429. Available at: [Link]

-

Ayele, Y., & Belay, A. (2024). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. SAGE Open Medicine, 12. Available at: [Link]

-

Shafiq, Z., et al. (2025). Synthesis and Biological Activities of Nicotinaldehyde Based 1,4-Dihydropyridinedicarboxylates. Request PDF. Available at: [Link]

-

Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]

-

Maddila, S., et al. (2024). Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions. ACS Omega. Available at: [Link]

-

Al-Mokhanam, A. A., et al. (2020). Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation. Request PDF. Available at: [Link]

-

Li, Y., et al. (2021). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Molecules, 26(15), 4487. Available at: [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

-

Sharma, R., et al. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry, 15(3), 103681. Available at: [Link]

-

Pinzi, L., & Rastelli, G. (2019). Computational/in silico methods in drug target and lead prediction. Journal of Cheminformatics, 11(1), 64. Available at: [Link]

-

LibreTexts. (2023). The Wittig Reaction. Chemistry LibreTexts. Available at: [Link]

-

Khan, I., et al. (2025). Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. Scientific Reports, 15(1), 22205. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]